6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
Overview
Description
6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H16N4O2 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Biological Activity
6-(3-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyridazinone moiety linked to a piperidine derivative through an aminomethyl group. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Inhibition of Enzymes : It has shown potential as an inhibitor of plasma kallikrein, an enzyme involved in blood pressure regulation and inflammation .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, particularly against Gram-positive bacteria .
- Cytotoxicity : Some studies have indicated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .
Inhibition of Plasma Kallikrein
A patent describes the synthesis and evaluation of heteroaryl-carboxamides, including derivatives of this compound, which act as inhibitors of plasma kallikrein. The study reported IC50 values indicating effective inhibition at micromolar concentrations .
Antimicrobial Activity
In a comparative study, various piperidine derivatives were tested for their minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values ranging from 3.12 to 12.5 μg/mL, showing stronger activity against S. aureus compared to E. coli. This suggests that modifications in the structure can enhance antibacterial properties .
Cytotoxicity Assays
A study evaluated the cytotoxic effects of several piperidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values below 20 µM in certain cancer cell lines, highlighting their potential as anticancer agents .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Plasma Kallikrein Inhibition | IC50 in micromolar range | |
Antimicrobial Activity | MIC: 3.12 - 12.5 μg/mL | |
Cytotoxicity | IC50 < 20 µM in cancer cells |
Table 2: Comparison of MIC Values
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
This compound | 3.12 - 12.5 | Staphylococcus aureus |
Control (Ciprofloxacin) | 2 | Both pathogens |
Properties
IUPAC Name |
3-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c12-6-8-2-1-5-15(7-8)11(17)9-3-4-10(16)14-13-9/h3-4,8H,1-2,5-7,12H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOSDGYPCOOLFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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